(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorine atom, a tetrahydropyridoindole core, and a tetrazole moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyridoindole core, followed by the introduction of the fluorine atom and the tetrazole group. Common reagents used in these steps include fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), and tetrazole-forming reagents, such as sodium azide and ammonium chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structural features may contribute to its activity against specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s fluorine atom and tetrazole group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
Dimethylformamide compound with (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Another complex organic compound with fluorine and nitrogen-containing groups.
Uniqueness
(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone is unique due to its combination of a tetrahydropyridoindole core, a fluorine atom, and a tetrazole group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C19H15FN6O |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-[4-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C19H15FN6O/c20-13-3-6-17-15(9-13)16-10-25(8-7-18(16)22-17)19(27)12-1-4-14(5-2-12)26-11-21-23-24-26/h1-6,9,11,22H,7-8,10H2 |
InChI Key |
JWQMHHWHNLVSCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)N5C=NN=N5 |
Origin of Product |
United States |
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